molecular formula C14H13NOSe B12557210 N-(Methylselanyl)-N-phenylbenzamide CAS No. 142206-50-6

N-(Methylselanyl)-N-phenylbenzamide

Cat. No.: B12557210
CAS No.: 142206-50-6
M. Wt: 290.23 g/mol
InChI Key: BVEKMSFNTJIIFG-UHFFFAOYSA-N
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Description

N-(Methylselanyl)-N-phenylbenzamide: is an organic compound that features a selenium atom bonded to a methyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylselanyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with a methylselanyl reagent. One common method is the direct reductive N-methylation of nitro compounds, which is more attractive and straightforward compared to conventional N-methylation of amines . This process involves the use of methylating agents and catalytic systems to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation and methylation, with careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(Methylselanyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include selenoxide, selenone, and selenide derivatives, as well as substituted benzamide compounds.

Scientific Research Applications

N-(Methylselanyl)-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Methylselanyl)-N-phenylbenzamide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, as it can participate in redox reactions and interact with various biomolecules. The compound may exert its effects by modulating oxidative stress pathways and influencing cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: N-(Methylselanyl)-N-phenylbenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

142206-50-6

Molecular Formula

C14H13NOSe

Molecular Weight

290.23 g/mol

IUPAC Name

N-methylselanyl-N-phenylbenzamide

InChI

InChI=1S/C14H13NOSe/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

BVEKMSFNTJIIFG-UHFFFAOYSA-N

Canonical SMILES

C[Se]N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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